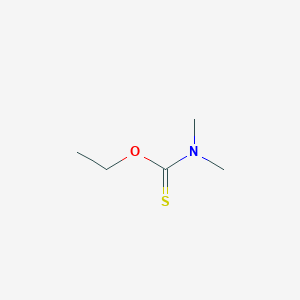

O-ethyl N,N-dimethylcarbamothioate

Beschreibung

O-Ethyl N,N-dimethylcarbamothioate is a carbamothioate derivative characterized by the structural formula (CH₃)₂NCOS-OCH₂CH₃. This compound belongs to the class of thiocarbamate esters, where a thiocarbamate group (-N-COS-) is esterified with an ethyl group at the oxygen atom.

Carbamothioates are sulfur-containing analogs of carbamates, where the oxygen atom in the carbonyl group is replaced by sulfur. This substitution significantly alters their chemical reactivity, solubility, and biological activity compared to traditional carbamates. The N,N-dimethyl substituents on the carbamate nitrogen introduce steric and electronic effects that influence the compound’s stability and interactions with other molecules. This compound is hypothesized to serve as a chemical intermediate in organic synthesis, leveraging its thiocarbamate moiety for nucleophilic reactions or as a ligand in coordination chemistry .

Eigenschaften

CAS-Nummer |

17996-38-2 |

|---|---|

Molekularformel |

C5H11NOS |

Molekulargewicht |

133.21 g/mol |

IUPAC-Name |

O-ethyl N,N-dimethylcarbamothioate |

InChI |

InChI=1S/C5H11NOS/c1-4-7-5(8)6(2)3/h4H2,1-3H3 |

InChI-Schlüssel |

IOGFKDCIPLVNMA-UHFFFAOYSA-N |

SMILES |

CCOC(=S)N(C)C |

Kanonische SMILES |

CCOC(=S)N(C)C |

Synonyme |

N,N-Dimethylthiocarbamic acid O-ethyl ester |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table compares O-ethyl N,N-dimethylcarbamothioate with three structurally related carbamothioates, highlighting differences in molecular features, physicochemical properties, and applications:

Key Observations:

Substituent Effects on Hydrophobicity :

- The O-ethyl group in this compound confers moderate hydrophobicity (predicted logP ~1.5), making it less lipophilic than the O-(4-methoxyphenyl) analog (logP 3.1) . The aryl group in the latter enhances π-π interactions and membrane permeability, which is critical in drug design.

- The O-(2-methylpropyl) substituent in the N-ethylcarbamothioate increases molecular weight and logP (~2.8), suggesting greater lipophilicity .

The S-[2-(diethylamino)ethyl] group introduces a tertiary amine, enabling pH-dependent solubility and bioactivity, which is exploited in pharmacological studies .

Polar Surface Area (PSA): All O-substituted carbamothioates exhibit similar PSAs (~55 Ų), dominated by the thiocarbamate group. In contrast, the S-substituted analog has a lower PSA (~40 Ų) due to the non-polar diethylaminoethyl chain .

Functional Group Comparisons

- Thiocarbamate vs. Phosphonothioate: While phosphonothioates (e.g., O-ethyl methylphosphonothiolate, CAS 18005-40-8) share a sulfur atom in their structure, their phosphonate backbone (P=O/S) confers distinct reactivity, such as susceptibility to hydrolysis and use as organophosphate precursors . Carbamothioates, with their carbamate core (N-COS), are more stable under acidic conditions and less toxic .

- N,N-Dimethyl vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.